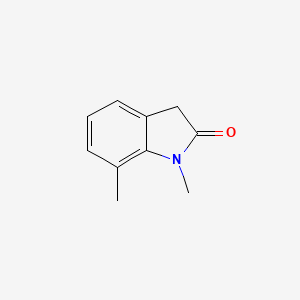

1,7-Dimethylindolin-2-one

Description

Significance of the Indolin-2-one Core in Heterocyclic Chemistry Research

The indolin-2-one, or oxindole (B195798), skeleton is a bicyclic structure composed of a fused benzene (B151609) and pyrrolidone ring. This arrangement provides a versatile platform for chemical modification, allowing for the introduction of various functional groups at multiple positions. This structural versatility is key to its "privileged" status, as it enables the creation of large libraries of compounds with diverse physicochemical properties and biological activities. scholaris.caevitachem.com The core itself is present in numerous natural products and has been identified as a crucial pharmacophore in a wide array of therapeutic agents. chem960.com Its derivatives have been investigated for a multitude of biological activities, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents. scholaris.cachem960.comnih.gov

Overview of 1,7-Dimethylindolin-2-one's Research Landscape

In contrast to the extensive research on the broader indolin-2-one class, the specific derivative this compound has a more limited and focused research landscape. Its primary role appears to be as a synthetic intermediate in the creation of more complex molecules. For instance, it has been used as a starting material for the synthesis of derivatives like 3-benzyl-1,7-dimethylindolin-2-one and (Z)-3-(1-hydroxyethylidene)-1,7-dimethylindolin-2-one. scholaris.cachemable.net The latter has been investigated for its antimicrobial properties. chemable.net While not a major focus of independent biological study itself, its utility in building other potentially bioactive compounds underscores its relevance in the field.

Some basic physicochemical and safety data for this compound are available through chemical suppliers and safety data sheets.

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 67358-21-8 | nih.govchem960.combldpharm.com |

| Molecular Formula | C₁₀H₁₁NO | chem960.com |

| Molecular Weight | 161.20 g/mol | chem960.comrsc.org |

| Melting Point | 77 °C | chem960.com |

Historical Context of Indolin-2-one Derivatives in Academic Synthesis and Biological Exploration

The exploration of indolin-2-one derivatives has a rich history, dating back to the early days of organic chemistry. The core structure is found in alkaloids isolated from natural sources, which provided the initial impetus for their study. Over the decades, synthetic chemists have developed numerous methods for the construction and functionalization of the indolin-2-one ring system. chem960.com This has enabled the systematic investigation of structure-activity relationships (SAR), a key process in medicinal chemistry. The discovery that many indolin-2-one derivatives can act as inhibitors of protein kinases—enzymes that play a crucial role in cell signaling and are often dysregulated in diseases like cancer—marked a significant turning point, leading to an explosion of research in this area. chem960.com This historical foundation has paved the way for the development of approved drugs and a continued, vibrant exploration of new derivatives with therapeutic potential. evitachem.com

Properties

IUPAC Name |

1,7-dimethyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-4-3-5-8-6-9(12)11(2)10(7)8/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOPTKIFPPFPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)CC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565386 | |

| Record name | 1,7-Dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67358-21-8 | |

| Record name | 1,7-Dimethyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,7 Dimethylindolin 2 One and Its Derivatives

Strategic Approaches to the Indolin-2-one Scaffold

The construction of the indolin-2-one core is a pivotal step in the synthesis of 1,7-dimethylindolin-2-one. Various strategies have been developed to achieve this, ranging from classical oxidation reactions to modern catalytic methods.

Oxidation-Based Synthetic Routes for the 2-Oxo Functionality

A common and direct method to introduce the ketone functionality at the C2 position of the indoline (B122111) ring is through oxidation. This transformation is a key step in forming the indolin-2-one core from its corresponding indole (B1671886) or indoline precursor.

One traditional approach involves the oxidation of 7-methylindole (B51510) derivatives. This method utilizes oxidizing agents like potassium permanganate (B83412) or chromium trioxide under controlled conditions to selectively oxidize the 2-position of the indole ring, thereby forming the indolin-2-one scaffold. The reaction can be further elaborated to produce this compound by starting with an appropriately N-methylated indole.

More recent advancements have explored manganese(III)-based oxidation. For instance, the oxidation of N,2-disubstituted N-aryl-3-oxobutanamides with manganese(III) acetate (B1210297) in acetic acid can produce 3-acetylindolin-2-ones in good to excellent yields. nii.ac.jp This method provides a pathway to substituted indolin-2-ones that could be adapted for the synthesis of this compound derivatives. nii.ac.jp

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| 7-Methylindole derivatives | Potassium permanganate or Chromium trioxide | 7-Methylindolin-2-one (B1334962) | Not specified | |

| N,2-disubstituted N-aryl-3-oxobutanamides | Manganese(III) acetate | 3-Acetylindolin-2-ones | Good to excellent | nii.ac.jp |

Cascade and Annulation Reactions for Indolin-2-one Formation

Cascade and annulation reactions offer an efficient and atom-economical approach to constructing the indolin-2-one skeleton. These reactions often involve the formation of multiple bonds in a single synthetic operation, leading to complex molecular architectures from simple starting materials.

A notable example is the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes. This metal-free method uses an oxidant like (diacetoxy)iodobenzene to initiate a cascade reaction that forms 3,3-disubstituted oxindoles. thieme-connect.com The reaction proceeds through a radical mechanism involving hydrogen abstraction from the alkane, followed by addition to the acrylamide (B121943) and subsequent cyclization. thieme-connect.com While not directly producing this compound, this methodology could be adapted by using an appropriately substituted N-arylacrylamide.

Another powerful strategy involves the rhodium-catalyzed double C-H annulation cascade using a triazene (B1217601) as a cleavable directing group. pkusz.edu.cn This method allows for the one-step synthesis of polysubstituted indolo[2,1-a]isoquinoline analogues from anilines and internal alkynes. pkusz.edu.cn The key is the in-situ formation and subsequent reaction of a free NH indole intermediate.

Furthermore, photoinduced radical tandem annulation of 1,7-diynes has been developed for the synthesis of functionalized quinolin-2(1H)-ones. frontiersin.org This process, initiated by a trichloromethyl radical, involves a cascade of Kharasch-type addition, nucleophilic substitution, and elimination. frontiersin.org

| Reaction Type | Key Reagents | Product Type | Reference |

| Oxidative Alkylarylation | N-arylacrylamides, Alkanes, PhI(OAc)2 | 3,3-Disubstituted oxindoles | thieme-connect.com |

| Double C-H Annulation | Anilines, Internal alkynes, Rh-catalyst, Triazene directing group | Indolo[2,1-a]isoquinolines | pkusz.edu.cn |

| Photoinduced Radical Annulation | 1,7-Diynes, Polyhalomethanes, Photocatalyst | Quinolin-2(1H)-ones | frontiersin.org |

Metal-Catalyzed and Metal-Free Synthetic Pathways

Both metal-catalyzed and metal-free reactions have been instrumental in advancing the synthesis of indolin-2-ones. These methods often provide high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed C-H activation has become a powerful tool for the synthesis of indoles and indolines. nih.govresearchgate.net These strategies allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. nih.gov The catalytic cycle typically involves a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) pathway. snnu.edu.cn

One approach involves the intramolecular cyclization of N-substituted-N-(2-bromophenyl)acrylamides with organoboron reagents. bohrium.com This domino reaction, catalyzed by a palladium complex, proceeds via an intramolecular Heck cyclization followed by a Suzuki coupling to yield indolin-2-ones with a C3-quaternary stereocenter. bohrium.com This method has been used to synthesize the key intermediate 3-allyl-1,3-dimethylindolin-2-one. bohrium.com

Another strategy is the palladium-catalyzed C-H activation of acetylated anilines with epoxides, which utilizes an O-coordinating directing group. rsc.org This reaction proceeds through a 6,4-palladacycle intermediate to afford regioselectively functionalized β-hydroxy products. rsc.org

| Catalyst System | Reactants | Product | Key Feature | Reference |

| AnIPr-ligated oxazoline (B21484) palladacycle | N-substituted-N-(2-bromophenyl)acrylamides, Organoboron reagents | Indolin-2-ones with C3-quaternary stereocenter | Domino Heck/Suzuki coupling | bohrium.com |

| Palladium catalyst | Acetylated anilines, Epoxides | β-hydroxy functionalized products | Formation of a 6,4-palladacycle | rsc.org |

Iodine-promoted reactions offer a metal-free alternative for the synthesis of heterocyclic compounds, including indolin-2-ones. These methods are often operationally simple and utilize readily available and less toxic reagents.

A novel method for the synthesis of indolin-2-ones involves an I2-promoted oxidative reaction of 1,2,3,3-tetramethyl-3H-indolium iodides. researchgate.net This transformation proceeds smoothly under metal-free and peroxide-free conditions in a cascade manner. researchgate.net The reaction is optimized with 2.0 equivalents of iodine in DMSO at 70°C. researchgate.net

Hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA), have also been employed in the synthesis of fused indole systems. rsc.org For example, the PIDA-mediated intramolecular cascade oxidative cyclization of 2-(1-arylethynyl)benzamides affords 11-aryl-6H-isoindolo[2,1-a]indol-6-ones in good to excellent yields at room temperature. rsc.org Furthermore, hypervalent iodine catalysis has been used for the oxidative cyclization of N'-aryl urea (B33335) compounds to produce benzimidazolinones under metal-free conditions. mdpi.com

| Iodine Reagent | Starting Material | Product | Key Feature | Reference |

| I2 | 1,2,3,3-tetramethyl-3H-indolium iodides | Indolin-2-ones | Metal-free, peroxide-free, cascade reaction | researchgate.net |

| PIDA | 2-(1-Arylethynyl)benzamides | 11-Aryl-6H-isoindolo[2,1-a]indol-6-ones | Metal-free, cascade oxidative cyclization | rsc.org |

| Catalytic Iodobenzene with Selectfluor | ortho-substituted anilines | Benzimidazoles | Mild conditions, broad substrate scope | chemrxiv.org |

Synthesis of Substituted 3-Alkylidene-2-Indolinone Derivatives

The C3 position of the indolin-2-one core is a common site for further functionalization, leading to a wide array of derivatives with diverse biological activities. The synthesis of 3-alkylidene-2-indolinone derivatives is a particularly important transformation.

A direct method for this is the ferrous salt-catalyzed oxidative alkenylation of indoles. researchgate.netmdpi.com This single-step process uses simple and readily available materials under mild conditions. For example, 1,7-dimethyl-3-(propan-2-ylidene)indolin-2-one can be synthesized with a 68% yield using this method. mdpi.com

Another approach involves the condensation of indolin-2-ones with aldehydes or ketones. For instance, iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines provides access to (E)-3-alkylideneindolin-2-ones. researchgate.net This reaction involves a sequence of C-H activation, amine self-condensation, nucleophilic addition, and C-C double bond formation. researchgate.net

Furthermore, 3-alkylidene-2-indolinone derivatives can be prepared from α-diazo-β-ketoanilides using a copper nitrate (B79036) catalyst in water. nih.gov This environmentally friendly procedure has been used to synthesize a variety of 3-alkylideneoxindoles, including derivatives of this compound. nih.gov

| Method | Reactants | Product | Yield | Reference |

| Ferrous Salt-Catalyzed Oxidative Alkenylation | Indoles, Alkenes | 3-Alkylideneindolin-2-ones | 68% for 1,7-dimethyl-3-(propan-2-ylidene)indolin-2-one | mdpi.com |

| Iron-Catalyzed Aerobic Oxidative Condensation | Oxindoles, Benzylamines | (E)-3-Alkylideneindolin-2-ones | Not specified | researchgate.net |

| Copper-Catalyzed Reaction | α-Diazo-β-ketoanilides | 3-Alkylideneoxindoles | 62-84% | nih.gov |

Condensation Reactions for Fused Indolin-2-one Systems

Condensation reactions are a cornerstone in the synthesis of complex heterocyclic structures, including those fused to the indolin-2-one core. These reactions, often part of multicomponent strategies, allow for the efficient construction of polycyclic frameworks from simpler starting materials. rsc.orgbeilstein-journals.org

One-pot condensation reactions involving indoles, dimedone, and 3-phenacylideneoxindoles in the presence of an acid catalyst like p-toluenesulfonic acid have been utilized to create functionalized indolin-2-one systems. rsc.org Similarly, the condensation of substituted indole aldehydes with other reagents can yield complex fused imidazole-indole structures. rsc.org Another approach involves the base-supported condensation of urea derivatives, which can first form an indolinone derivative that may undergo further intermolecular condensation to yield substituted indole derivatives. researchgate.net

The synthesis of fused-ring systems can also be achieved through intramolecular cyclization of appropriately substituted precursors. For instance, the intramolecular Friedel-Crafts alkylation of 3-chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides, catalyzed by an acid, provides a direct route to 3-substituted-3-hydroxyindolin-2-ones. researchgate.net

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Indole, Dimedone, 3-Phenacylideneoxindoles | p-Toluenesulfonic acid | Functionalized Fused Indolin-2-one | rsc.org |

| Substituted Indole Aldehydes, Benzil, Ammonium Acetate | Acetic Acid | Fused Imidazole-Indole | rsc.org |

| Urea Derivatives | Base | Substituted Indole Derivatives | researchgate.net |

| 3-Chloro-N-(substituted)-2-oxo-N,3-diarylpropanamides | Acid (e.g., CF3CO2H) | 3-Substituted-3-hydroxyindolin-2-ones | researchgate.net |

Targeted Derivatization Strategies of the this compound Nucleus

Functionalization at Nitrogen and Aromatic Ring Positions

The this compound scaffold can be chemically modified at several positions to generate a library of derivatives. The nitrogen atom of the indolinone ring and the aromatic ring are key sites for functionalization.

The ketone group at the C2 position can be functionalized through reduction or alkylation reactions to produce various derivatives for chemical research. chemshuttle.com For instance, the chlorine atom at the 7-position of a related compound, 7-chloro-3,3-dimethylindolin-2-one, can undergo substitution reactions with various nucleophiles like amines or thiols, demonstrating the potential for functionalization at this position. evitachem.com

Furthermore, the synthesis of various (Z)-3-(1-hydroxyethylidene)-1,7-dimethylindolin-2-one derivatives highlights the reactivity of the C3 position, which can be extended to other functionalization strategies. mdpi.com The amino group on 7-amino-3,3-dimethylindolin-2-one (B15331962) can also participate in substitution reactions with various electrophiles, indicating another route for derivatization.

Stereoselective Synthesis Approaches for Chiral Analogs

The development of stereoselective methods to synthesize chiral analogs of this compound is crucial for exploring their potential applications. The C3 position of the indolin-2-one ring is a common target for creating a stereocenter.

Asymmetric synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles has been achieved through the enantioselective addition of dimethylzinc (B1204448) to isatins, catalyzed by chiral α-hydroxyamides. mdpi.com This approach can yield products with good enantiomeric ratios. Organocatalytic routes have also been developed for the stereoselective synthesis of related structures, such as 1-benzyl-3-hydroxy-5,7-dimethylindolin-2-one. tdx.cat

Chiral phosphoric acids have been employed as catalysts in the enantioselective heterodimerization of N-substituted pyrrolidine-1-carboxamides, leading to the formation of heterodimers with high enantioselectivity. ifremer.fr Additionally, highly diastereoselective methods have been developed for the synthesis of chiral α-difluoromethylated and α-monofluoromethylated vicinal ethylenediamines, which could be adapted for the synthesis of chiral indolin-2-one analogs. cas.cn

| Reaction Type | Catalyst/Reagent | Chiral Product | Key Feature | Reference |

| Enantioselective addition | Chiral α-hydroxyamide / Dimethylzinc | 3-Hydroxy-3-methyl-2-oxindoles | Good yields and enantiomeric ratios | mdpi.com |

| Organocatalytic synthesis | Organocatalyst | 1-Benzyl-3-hydroxy-5,7-dimethylindolin-2-one | Stereoselective formation | tdx.cat |

| Enantioselective heterodimerization | Chiral Phosphoric Acid | Tricyclic azacyclic carboxamides | High enantioselectivity | ifremer.fr |

| Diastereoselective fluoroalkylation | PhSO2CF2H / PhSO2CH2F | α-Fluoroalkylated ethylenediamines | Excellent diastereoselectivity | cas.cn |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Solvent and Catalyst Effects on Reaction Outcomes

The choice of solvent and catalyst plays a critical role in the synthesis of this compound and its derivatives, significantly impacting reaction yield and selectivity.

In the synthesis of indolin-2-ones from 1,2,3,3-tetramethyl-3H-indolium iodides, a screening of solvents revealed that DMSO was optimal. researchgate.net The amount of iodine used as a promoter was also found to be crucial, with 2.0 equivalents providing the best results. researchgate.net For the rhodium-catalyzed synthesis of 3-allyl-3-acyl oxindole (B195798) derivatives, the choice of base and solvent was critical, with KOAc as the base and PhCF3 as the solvent leading to a significant increase in yield. sioc-journal.cn

Copper-catalyzed oxidative dimerization of 2-aryl indoles to form 2,2-disubstituted indolin-3-ones showed that the choice of copper salt and oxidant greatly influenced the yield. nih.gov For instance, using Cu(OAc)2 as the catalyst and m-CPBA as the oxidant resulted in a higher yield compared to other combinations. nih.gov

| Reaction | Catalyst | Solvent | Base/Additive | Yield | Reference |

| I2-promoted synthesis of indolin-2-ones | Iodine | DMSO | - | High | researchgate.net |

| Rh-catalyzed allylic alkylation | Rh2(Oct)4 / Xantphos | PhCF3 | KOAc | 88% | sioc-journal.cn |

| Cu-catalyzed oxidative dimerization | Cu(OAc)2 | Toluene | Lutidine / m-CPBA | 75% | nih.gov |

| Decarboxylative Cyclization | - | H2O | K2S2O8 / Cs2CO3 | 92% | acs.org |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of chemical processes. Key principles include the use of safer solvents, catalysis, and maximizing atom economy. acs.org

One of the primary goals of green chemistry is waste prevention, which can be addressed by designing syntheses with high atom economy. acs.org The use of catalytic reagents is superior to stoichiometric reagents as it minimizes waste. acs.org

The use of water as a solvent is a green alternative to many organic solvents, although the poor solubility of many organic reactants can be a challenge. mdpi.com For certain reactions, such as the synthesis of isoxazole–oxindole hybrids, water has been shown to be a highly efficient medium, leading to high yields in short reaction times. researchgate.net Solvent-free synthesis methods, such as mechanochemical grinding, represent another green approach by minimizing waste and environmental impact. mdpi.com

Silica gel-promoted synthesis under solvent-free conditions has been demonstrated for related indolinone chemistry, offering high selectivity and yields while allowing for catalyst recovery and reuse. smolecule.com The use of biocatalysis, employing enzymes to catalyze reactions, is another key green chemistry approach that can lead to higher selectivity and the use of green reaction media like water. mdpi.com

Investigative Studies on the Chemical Reactivity and Transformation of 1,7 Dimethylindolin 2 One

Electrophilic Substitution Reactions on the Indole (B1671886) Ring System

Electrophilic aromatic substitution is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. bohrium.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. In the case of 1,7-dimethylindolin-2-one, the aromatic ring is substituted with an alkyl group (the C7-methyl group) and the nitrogen of the fused lactam ring. The N-methyl group and the C7-methyl group are both electron-donating groups, which are expected to activate the benzene ring towards electrophilic attack.

The mechanism of electrophilic aromatic substitution typically proceeds in two steps: the initial attack of the electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. nih.gov The presence of electron-donating groups stabilizes the carbocation intermediate, thereby increasing the reaction rate.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Group Influence | Predicted Reactivity |

| C4 | Ortho to C7-methyl, influenced by N1-methyl | Activated |

| C5 | Meta to C7-methyl, influenced by N1-methyl | Less Activated |

| C6 | Para to C7-methyl, influenced by N1-methyl | Activated |

Oxidative and Reductive Transformations of the Indolin-2-one Moiety

The indolin-2-one core is susceptible to both oxidation and reduction, targeting different parts of the molecule.

Oxidative Transformations:

The indolin-2-one scaffold can be oxidized to introduce further carbonyl functionalities. For example, the oxidation of 7-methylindolin-2-one (B1334962) can yield 7-methylisatin. beilstein-journals.org Common oxidizing agents used for such transformations in related systems include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). In the case of this compound, oxidation could potentially lead to the corresponding 1,7-dimethylisatin. Furthermore, the methylene (B1212753) group at the C3 position, if unsubstituted, is a common site for oxidation. However, in this compound, this position is part of the lactam ring and does not have allylic protons, making it less susceptible to certain types of oxidation. The ketone group within the lactam can also be a site for functionalization through oxidative reactions. chemshuttle.com

Reductive Transformations:

The carbonyl group of the lactam in the indolin-2-one system can be reduced. For instance, reduction of 7-methylindolin-2-one can produce 7-methylindoline. beilstein-journals.org Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically employed for this transformation, which reduces the amide functionality to an amine. The reduction of this compound would be expected to yield 1,7-dimethylindoline. Milder reducing agents, such as sodium borohydride, might selectively reduce the ketone without affecting the amide, although this is less common for the lactam carbonyl.

Table 2: Potential Oxidative and Reductive Transformations of this compound

| Transformation | Reagent Example | Potential Product | Reference for Analogy |

| Oxidation | KMnO4, CrO3 | 1,7-Dimethylisatin | beilstein-journals.org |

| Reduction | LiAlH4 | 1,7-Dimethylindoline | beilstein-journals.org |

Mechanisms of C–X Bond Activation in Related Indoline (B122111) Systems

The activation of carbon-heteroatom (C-X) bonds is a fundamental process in organic synthesis, often catalyzed by transition metals, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com In the context of indoline systems, C-X bond activation, where X is typically a halogen, is a key step in many cross-coupling reactions. evitachem.com

While specific studies on C-X bond activation directly on the this compound framework are not prevalent in the reviewed literature, the principles can be inferred from studies on related N-methylated indoline systems. The activation of a C-X bond, for example, a C-Br or C-I bond on the aromatic ring of an indolin-2-one derivative, by a low-valent transition metal catalyst (e.g., palladium or nickel) proceeds via oxidative addition. vu.nlru.nl This step involves the insertion of the metal into the C-X bond, forming an organometallic intermediate. The efficiency of this activation can be influenced by steric and electronic factors. The presence of the N-methyl group in this compound can influence the coordination of the metal catalyst and the subsequent reactivity of the organometallic intermediate.

For instance, in palladium-catalyzed reactions, the steric hindrance around the C-X bond can affect the rate of oxidative addition. vu.nl The methyl group at C7 in this compound could sterically influence the approach of the catalyst to a C-X bond at an adjacent position.

Studies on Tautomeric Equilibria in Substituted Indolin-2-one Derivatives

Tautomers are constitutional isomers of organic compounds that readily interconvert. libretexts.org A common type of tautomerism is keto-enol tautomerism, where a molecule containing a carbonyl group is in equilibrium with its enol form. libretexts.org In the case of indolin-2-one and its derivatives that are unsubstituted on the nitrogen atom, a lactam-lactim tautomerism can exist, which is a type of keto-enol tautomerism.

However, this compound is N-substituted with a methyl group. This methylation at the N1 position prevents the formation of the lactim tautomer, as there is no proton on the nitrogen to migrate to the carbonyl oxygen. Therefore, this compound is locked in the lactam form and does not exhibit the typical lactam-lactim tautomerism.

While this compound itself does not exhibit this form of tautomerism, it is important to note that other substituted indolin-2-ones can exist in different tautomeric forms, and this can significantly affect their reactivity and biological activity. For example, studies on other heterocyclic systems show that the position of the tautomeric equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents. wuxiapptec.combeilstein-journals.org

Sophisticated Analytical Characterization Techniques in 1,7 Dimethylindolin 2 One Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them. For 1,7-Dimethylindolin-2-one, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete structural assignment.

One-dimensional (1D) NMR forms the initial step in characterization, providing fundamental information about the number and types of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring (H-4, H-5, H-6) typically appear in the downfield region (δ 6.5-7.5 ppm). The methylene (B1212753) protons at the C-3 position (adjacent to the carbonyl group) would likely appear as a singlet around δ 3.5 ppm. The two methyl groups, being in different environments (one on the nitrogen and one on the aromatic ring), would produce two separate singlets. The N-methyl protons are anticipated around δ 3.2 ppm, while the aromatic C-7 methyl protons would be further upfield, around δ 2.4 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal would correspond to the carbonyl carbon (C-2) of the lactam ring, typically appearing around δ 175-180 ppm. The aromatic carbons would generate signals in the δ 110-145 ppm range. The methylene carbon (C-3) is expected around δ 36 ppm, while the N-methyl and the C-7 methyl carbons would appear at approximately δ 26 ppm and δ 18 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Note: These are predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||

|---|---|---|---|---|

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Atom Position | Chemical Shift (δ, ppm) |

| H-4 | ~7.0 | d | C-2 | ~178.0 |

| H-5 | ~6.9 | t | C-7a | ~142.0 |

| H-6 | ~7.1 | d | C-3a | ~130.0 |

| CH₂ (at C-3) | ~3.5 | s | C-5 | ~128.0 |

| N-CH₃ | ~3.2 | s | C-6 | ~123.0 |

| C₇-CH₃ | ~2.4 | s | C-4 | ~122.0 |

| C-7 | ~120.0 | |||

| C-3 | ~36.0 | |||

| N-CH₃ | ~26.0 | |||

| C₇-CH₃ | ~18.0 |

While 1D NMR provides a list of signals, two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the aromatic protons H-4, H-5, and H-6, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon signal that has attached protons. For instance, the proton signal at ~3.5 ppm would show a cross-peak to the carbon signal at ~36 ppm, assigning them both to the C-3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is key to identifying quaternary (non-protonated) carbons and piecing together different fragments of the molecule. For example, the N-methyl protons (~3.2 ppm) would show an HMBC correlation to the carbonyl carbon (C-2) and the C-7a carbon, confirming the N-methylation site and its connection to the ring system. Similarly, the protons of the C-7 methyl group would show correlations to C-7 and C-7a, locking down the substitution pattern on the aromatic ring.

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without needing a chemical-identical standard for comparison. nih.gov The signal intensity in ¹H NMR is directly proportional to the number of nuclei giving rise to that signal. beilstein-journals.org

To determine the purity of a this compound sample, a known mass of the sample is dissolved with a known mass of a high-purity internal standard (such as dimethyl sulfone or maleic anhydride) in a deuterated solvent. researchgate.net The internal standard must have at least one sharp, well-resolved signal that does not overlap with any signals from the analyte. nih.govnp-mrd.org By comparing the integral of a known proton signal from the analyte (e.g., the N-methyl singlet, representing 3 protons) with the integral of a known proton signal from the internal standard, the absolute purity of the this compound sample can be calculated with high accuracy and precision. nih.govbeilstein-journals.org This technique is also invaluable for monitoring reaction progress by quantifying the conversion of starting material to product over time.

High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique used to confirm the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million).

For this compound, with the molecular formula C₁₀H₁₁NO, the calculated exact mass of the neutral molecule is 161.08406. In a typical ESI-HRMS (Electrospray Ionization) experiment run in positive ion mode, the molecule would be observed as the protonated species [M+H]⁺. The theoretical exact mass for this ion is 162.09134. The detection of an ion with an m/z value that matches this theoretical mass to three or four decimal places provides definitive confirmation of the compound's molecular formula, distinguishing it from any other isomers or compounds with the same nominal mass. thieme-connect.comresearchgate.net

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is a cornerstone of analytical chemistry, used to separate components of a mixture for identification, quantification, and purification.

Gas Chromatography (GC) is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. chemicalbook.com In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a long, thin column containing a stationary phase. hmdb.ca Separation occurs based on the differential partitioning of compounds between the two phases, which is influenced by factors like boiling point and polarity. hmdb.ca

A sample of this compound injected into a GC would ideally produce a single, sharp peak, indicating a high degree of purity. The presence of additional peaks would signify impurities, such as residual starting materials, byproducts, or solvents. When coupled with a mass spectrometer (GC-MS), each separated peak can be identified by its unique mass spectrum, providing a comprehensive profile of the sample's composition. washington.edunp-mrd.org

Table 2: Typical Gas Chromatography (GC) Parameters for Indolinone Analysis Note: These are general parameters; specific conditions would be optimized for the instrument and column used.

| Parameter | Typical Setting |

|---|---|

| Column | DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) washington.edu |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1.0-1.5 mL/min) washington.edu |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Initial temp 80-100 °C, ramp at 10-20 °C/min to 280-300 °C, hold for 5-10 min washington.edu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of indolin-2-one derivatives. The versatility of HPLC allows for various modes of operation, including reversed-phase, normal-phase, and chiral chromatography, to suit the specific analytical challenge. bjbms.orgresearchgate.net

Methodology and Applications:

In a typical reversed-phase HPLC analysis of indolinone compounds, a C18 column is frequently employed. cetjournal.itresearchgate.net For instance, a method developed for the analysis of the saturated analogue, indoline (B122111), utilized a Waters PAH C18 column (5 µm, 4.6 mm × 250 mm) with an isocratic mobile phase of methanol (B129727) and 0.1% trifluoroacetic acid (TFA). cetjournal.itcetjournal.it Detection is commonly achieved using a UV/Vis detector, with a wavelength such as 280 nm being effective for monitoring these aromatic compounds. cetjournal.it

The development of an HPLC method often involves optimizing the mobile phase composition to achieve adequate retention and selectivity. For a range of indole (B1671886) compounds, retention can be controlled by adjusting the methanol content and the pH of the mobile phase. nih.gov For example, a rapid reverse phase HPLC method for simultaneously analyzing several pharmaceutical compounds, including those with heterocyclic structures, used a gradient elution with acetonitrile (B52724) and a phosphate (B84403) buffer at a pH around 7. researchgate.net This approach considers the pKa values of the analytes to ensure optimal separation. researchgate.net

The power of HPLC extends to the analysis of complex mixtures, such as metabolites in biological fluids. bjbms.org Often, this requires a sample preparation step, like protein precipitation or extraction, before injecting the sample into the HPLC system. researchgate.netnih.gov

Interactive Data Table: HPLC Conditions for Indole/Indoline Analysis

| Parameter | Method for Indoline cetjournal.itcetjournal.it | Method for Indole Compounds nih.gov | Method for Pharmaceuticals researchgate.net |

| Column | Waters PAH C18 (5 µm, 4.6x250 mm) | Chemically-bonded reverse-phase | Phenyl-Hexyl |

| Mobile Phase | Isocratic: Methanol & 0.1% TFA | Optimized methanol content and pH | Gradient: Acetonitrile & phosphate buffer (pH ~7) |

| Detector | UV/Vis at 280 nm | Fluorescence | UV/Vis |

| Key Application | Degradation analysis in broth | Analysis in urine | Simultaneous quantification |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule, providing a molecular fingerprint. For this compound, FT-IR analysis confirms the presence of key structural features. youtube.comyoutube.comazom.com

Characteristic Vibrational Frequencies:

The FT-IR spectrum of an indolin-2-one derivative will exhibit several characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the lactam ring, which typically appears in the region of 1700-1720 cm⁻¹. In studies of related 3-substituted indolin-2-ones, this C=O band is consistently observed around 1700 cm⁻¹. nih.gov Another significant absorption is from the N-H stretching vibration, which appears as a band around 3200-3300 cm⁻¹ in unsubstituted or N-H containing indolinones. nih.gov For this compound, this N-H band would be absent due to the methyl substitution on the nitrogen atom.

Other important bands include those for C=N stretching (around 1600-1610 cm⁻¹) if applicable, and C=C stretching from the aromatic ring (around 1540 cm⁻¹). nih.gov The presence of methyl groups would be confirmed by C-H stretching and bending vibrations. For instance, in a study of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, a compound also containing N-methyl groups, characteristic IR bands were observed at 3435, 1572, 1382, and 1360 cm⁻¹. nih.gov

Interactive Data Table: General FT-IR Bands for Indolin-2-one Derivatives

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference Compound Example |

| N-H Stretch | ~3200-3300 | 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one nih.gov |

| C=O Stretch (Lactam) | ~1700-1720 | 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one nih.gov |

| C=N Stretch | ~1600-1610 | 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one nih.gov |

| C=C Stretch (Aromatic) | ~1540 | 3-(2-(4-(2-oxochroman-3-yl)thiazol-2-yl)hydrazono)indolin-2-one nih.gov |

X-ray Crystallography for Solid-State Structural Determination

Structural Insights from Analogous Compounds:

For example, the crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline reveals an essentially planar indole ring system. nih.govresearchgate.net In another study on (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine, the indole ring system was also found to be nearly planar with an r.m.s. deviation of 0.016 Å. nih.govresearchgate.netdoaj.org This planarity is a common feature of the indole core.

Crystallographic analysis of substituted indoles also elucidates intermolecular forces that stabilize the crystal lattice, such as N—H⋯π and C—H⋯π interactions, which link molecules into chains or two-dimensional networks. nih.govnih.govresearchgate.netdoaj.org

In a more complex dispiro[benzo[b]thiophene-2,3′-pyrrolidine-2′,3′′-indoline] derivative, the five-membered ring of the indole moiety was found to adopt an envelope conformation. researchgate.net The crystal structure of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole, a compound with a five-membered heterocyclic ring and methyl substitutions, was determined to be in the monoclinic C2/c space group and nearly planar. nih.gov Another related structure, 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione, crystallizes in the monoclinic P2₁/c space group. nih.gov

Interactive Data Table: Crystallographic Data for Related Heterocyclic Compounds

| Compound | Crystal System | Space Group | Key Feature |

| (E)-1,3-dimethyl-...-dihydro-1H-imidazole nih.gov | Monoclinic | C2/c | Nearly planar molecule |

| 7,7-dimethyl-...-benzo[f]isoindole-...-dione nih.gov | Monoclinic | P2₁/c | Fused ring system is not planar |

| N-(1H-indol-2-ylmethylidene)-4-methoxyaniline nih.govresearchgate.net | Not specified | Not specified | Essentially planar indole ring |

| 1,2,4-Triazolo[...]pyridazino[4,5-b]indole derivative mdpi.com | Triclinic | P-1 | Twisted angle between indole and triazole rings |

Chiral Analysis and Separation Techniques

While this compound is an achiral molecule, many of its derivatives, particularly those substituted at the C3 position, are chiral. researchgate.netnih.gov The enantioselective separation and analysis of these chiral oxindoles are critical, as different enantiomers often exhibit distinct biological activities. csfarmacie.cz High-Performance Liquid Chromatography using Chiral Stationary Phases (CSPs) is the predominant method for this purpose. researchgate.netcsfarmacie.cz

Direct and Indirect Chiral HPLC:

The direct method involves using a column where a chiral selector is immobilized on the stationary phase. chiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving enantiomers of oxindole (B195798) derivatives. nih.govnih.gov For instance, the enantiomers of 3-fluorooxindoles and a 3-methyl analog were successfully separated using (S,S)-Whelk-O 1 and Chiralpak IB columns. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the CSP, driven by interactions like hydrogen bonding, dipole-dipole, and π-π stacking. nih.gov The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for optimizing peak separation and retention times. nih.gov

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. chiralpedia.comnih.gov These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. nih.gov

A study on five 3-substituted chiral oxindoles demonstrated successful semipreparative HPLC enantioseparation, which allowed for subsequent studies on their configurational stability. nih.gov This highlights the importance of chiral separation not just for analysis but also for preparing enantiomerically pure samples for further research. nih.gov

Interactive Data Table: Chiral HPLC Separation of Oxindole Analogs

| Chiral Compound | Chiral Stationary Phase (CSP) | Mobile Phase (Typical) | Key Finding |

| 3-Fluorooxindoles nih.gov | (S,S)-Whelk-O 1 | Hexanes:Isopropanol (98:2 to 90:10) | Successful semipreparative enantioseparation |

| 3-Methyl-3-fluorooxindole nih.gov | Chiralpak IB (Cellulose-based) | Hexanes:Isopropanol | Better separation on cellulose column |

| General Chiral Pyrazoles nih.gov | Lux cellulose-2, Lux amylose-2 | Normal & Polar Organic Modes | Cellulose-based CSP superior in polar organic mode |

Spectral Fluorescent Experiments for Optical Property Analysis

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic structure and environment of molecules. Indole and its derivatives are well-known for their fluorescent properties, making this technique particularly valuable for their study. researchgate.netnih.gov

Fluorescence Characteristics of Indole Derivatives:

The fluorescence of indole compounds typically originates from the indole chromophore itself. researchgate.net Studies on various indole derivatives show that their fluorescence spectra are often similar, with emission maxima generally observed around 350 nm for the neutral, non-ionized forms. researchgate.netnih.gov The solvent polarity can significantly influence the fluorescence emission; a shift to a longer wavelength (bathochromic shift) is commonly observed in more polar solvents. core.ac.uk

For instance, the fluorescence emission maximum of various indole derivatives shifts to longer wavelengths when the solvent is changed from cyclohexane (B81311) to ethanol. core.ac.uk This is attributed to interactions between the solvent and the excited state of the molecule. nih.gov The introduction of certain substituents can alter the photophysical properties. For example, pyrano[3,2-f] and [2,3-g]indoles exhibit quantum yields of luminescence of 14% and 58%, respectively, with emission maxima around 500 nm in acetonitrile. nih.gov

Fluorescence detection can be coupled with HPLC for highly sensitive and selective analysis of indole compounds in complex samples like urine. nih.gov This combination allows for the detection of nanogram quantities of these substances. nih.gov Furthermore, derivatization can be employed to generate highly fluorescent products from non-fluorescent or weakly fluorescent molecules, enhancing detection limits significantly. researchgate.net

Interactive Data Table: Fluorescence Properties of Indole Derivatives

| Compound Class | Excitation λ (nm) | Emission λ (nm) | Solvent/Conditions |

| General Indole Derivatives nih.govcore.ac.uk | ~280-290 | ~350 | Neutral, non-polar (e.g., Cyclohexane) |

| 5-Hydroxyindoles nih.gov | Not specified | 520-540 | Acidic solution |

| Pyrano[3,2-f]indole 7a nih.gov | Not specified | ~500 | Acetonitrile |

| Pyrano[2,3-g]indole 8a nih.gov | Not specified | ~500 | Acetonitrile |

Computational and Theoretical Chemistry Investigations of 1,7 Dimethylindolin 2 One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) serves as a cornerstone for investigating the molecular geometry and electronic structure of 1,7-Dimethylindolin-2-one. uow.edu.auinformaticsjournals.co.inunimib.it DFT calculations, often utilizing functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), allow for the optimization of the molecule's three-dimensional structure. nih.gov These calculations predict bond lengths, bond angles, and dihedral angles that are in close agreement with experimental data where available. For instance, the geometry of the indolinone core, including the planarity of the fused ring system and the orientation of the methyl groups, can be precisely determined.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also a key output of DFT calculations. unimib.it These theoretical studies provide a detailed picture of the electronic environment within the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Å/°) | Description |

| C=O Bond Length | ~1.23 | Typical for a lactam carbonyl group. |

| C-N Bond Length (amide) | ~1.38 | Reflects partial double bond character. |

| C-C Bond Length (aromatic) | ~1.39-1.41 | Characteristic of the benzene (B151609) ring. |

| C-C Bond Length (aliphatic) | ~1.52 | Typical for sp3-sp3 carbon bonds. |

| N-CH3 Bond Length | ~1.46 | Standard N-C single bond. |

| Ar-CH3 Bond Length | ~1.51 | Standard aromatic C-C single bond. |

| C-N-C Bond Angle | ~110° | Reflects the geometry around the nitrogen atom. |

| O=C-N Bond Angle | ~125° | Typical for an amide group. |

Note: The values presented are typical and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MESP) mapping is a powerful tool to visualize the charge distribution and predict the reactive sites of a molecule. arxiv.orgbhu.ac.in For this compound, the MESP map would reveal regions of negative potential, typically localized around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential would be expected around the hydrogen atoms.

Frontier Molecular Orbital (HOMO-LUMO) analysis provides critical information about the chemical reactivity and electronic transitions of the molecule. researchgate.netyoutube.commdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO is anticipated to be centered on the carbonyl group and the adjacent carbon atoms.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value (eV) | Significance |

| HOMO Energy | -5.5 to -6.5 | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.5 to 5.5 | Indicates chemical reactivity and kinetic stability. |

Note: These values are estimations based on typical DFT calculations for similar molecules and can vary with the computational method.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis offers a detailed understanding of the intramolecular interactions, such as hyperconjugation and resonance, which contribute to the stability of this compound. nih.govrsc.orgnih.gov NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu

This analysis can quantify the delocalization of electron density from donor NBOs (lone pairs, bonding orbitals) to acceptor NBOs (antibonding orbitals). For example, the interaction between the lone pair of the nitrogen atom and the antibonding orbital of the carbonyl group (n -> π*) is a significant stabilizing interaction in the amide functionality of the indolinone ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Computational Methods

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.comnih.gov By calculating the magnetic shielding tensors for each nucleus in this compound, theoretical 1H and 13C NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of the molecule and for assigning the signals in experimentally obtained spectra. The accuracy of these predictions is often enhanced by using sophisticated methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov

Studies on Non-Linear Optical (NLO) Properties and First Hyperpolarizability

Computational chemistry provides a powerful platform for the investigation of the Non-Linear Optical (NLO) properties of molecules. arxiv.orgresearchgate.netjhuapl.edu For this compound, DFT calculations can be employed to determine its first hyperpolarizability (β), a key parameter that quantifies the second-order NLO response. researchgate.netnih.govmdpi.comresearchgate.net Molecules with large β values are of interest for applications in optoelectronics and photonics. jhuapl.edu The NLO properties of organic molecules are often associated with intramolecular charge transfer, which can be analyzed through the electronic structure and frontier molecular orbitals.

Table 3: Predicted Non-Linear Optical Properties for this compound

| NLO Property | Predicted Value (a.u.) | Significance |

| Dipole Moment (μ) | 2.5 - 4.0 D | Influences intermolecular interactions and solubility. |

| Mean Polarizability (α) | 100 - 150 a.u. | Describes the linear response to an electric field. |

| First Hyperpolarizability (β) | 500 - 1500 a.u. | Indicates the magnitude of the second-order NLO response. |

Note: These are estimated values based on calculations for similar organic molecules and can be influenced by the computational level.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. mdpi.comnih.govnih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide insights into its conformational flexibility, vibrational motions, and interactions with solvent molecules or other species. This is particularly useful for understanding how the molecule behaves in a realistic environment, such as in solution.

Quantum Theory of Atoms in Molecules (QTAIM) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orgwiley-vch.deresearchgate.netupol.czgrafiati.com In the context of this compound, QTAIM can be used to characterize the nature of the chemical bonds within the molecule by analyzing the properties of the bond critical points (BCPs). orientjchem.org Furthermore, if studying the molecule in a condensed phase or interacting with other molecules, QTAIM can precisely describe the nature and strength of intermolecular interactions like hydrogen bonds and van der Waals forces.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 1,7 Dimethylindolin 2 One Analogs

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of indolin-2-one derivatives is largely dictated by the nature and position of substituents on the core scaffold. The indolin-2-one core itself is a crucial pharmacophore, serving as a key structural element for interaction with various biological targets, including protein kinases. nih.govresearchgate.net The hydrogen bonding capability of the lactam NH and carbonyl group is often critical for anchoring the molecule within the active site of a target protein.

For many indolin-2-one-based inhibitors, the substituent at the C3 position plays a pivotal role in determining potency and selectivity. nih.gov Modifications at this position can influence interactions with specific amino acid residues in the target's binding pocket. While direct studies on 1,7-dimethylindolin-2-one are not extensively available, SAR studies on related analogs suggest that the substituents on the phenyl ring of the indolin-2-one core also significantly modulate activity. These substituents can affect the electronic properties of the ring system and establish additional binding interactions.

Positional and Substituent Effects on Bioactivity Profiles

The introduction of substituents at various positions of the indolin-2-one ring can dramatically alter the bioactivity of the resulting analogs. The specific placement and chemical nature of these groups are critical in defining the pharmacological profile of the compounds.

Impact of Methyl Groups on Target Binding Affinity

The presence and position of methyl groups on the indolin-2-one scaffold can have a profound impact on target binding affinity. A methyl group at the N1 position (the nitrogen atom of the lactam) removes the hydrogen bond donor capability of the NH group. This can be either beneficial or detrimental to binding, depending on the specific requirements of the target's active site. If the NH group is involved in a crucial hydrogen bond with the target, its methylation would likely decrease affinity. Conversely, if this region of the binding pocket is hydrophobic, the addition of a methyl group could enhance binding through favorable van der Waals interactions.

A methyl group at the C7 position, adjacent to the lactam nitrogen, can also influence binding. This substitution can induce a conformational change in the molecule, potentially pre-organizing it for a more favorable binding pose. Furthermore, the C7-methyl group can interact with nearby hydrophobic pockets in the target protein, contributing to increased binding affinity. The combined effect of methylation at both the N1 and C7 positions, as in this compound, would be a cumulative result of these individual contributions, potentially leading to a unique pharmacological profile compared to other substituted indolin-2-ones.

Influence of Heteroatom Substitutions (e.g., Halogen, Hydroxy, Amino) on Pharmacological Profiles

The introduction of heteroatom-containing substituents, such as halogens, hydroxyl groups, and amino groups, can significantly modify the pharmacological profiles of indolin-2-one analogs. These modifications can alter the compound's electronic properties, lipophilicity, and hydrogen bonding potential.

For instance, the substitution with a halogen atom can enhance binding affinity through halogen bonding, a non-covalent interaction with electron-rich atoms in the protein. Halogens can also increase the metabolic stability of the compound. A hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions within the binding site and improving aqueous solubility. An amino group, being basic, can be protonated at physiological pH, allowing for ionic interactions with acidic residues in the target protein.

The following table summarizes the effects of various substituents on the activity of indolin-2-one derivatives based on published SAR studies. While not specific to this compound, these findings provide a basis for predicting the impact of further modifications to this scaffold.

| Position of Substitution | Substituent | Observed Effect on Activity | Reference |

| N1 | Methyl | Can increase or decrease activity depending on the target's binding site characteristics. | General SAR Principles |

| C3 | Varies | Critical for potency and selectivity. | nih.gov |

| C5 | Fluoro | Often enhances potency. | researchgate.net |

| C6 | Chloro | Can increase cytotoxic activity. | mdpi.com |

| C7 | Methyl | May enhance binding through hydrophobic interactions and conformational effects. | General SAR Principles |

Development of Predictive Models for Biological Activity

To accelerate the discovery of novel and potent this compound analogs, computational methods are employed to develop predictive models of biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a key approach in this regard. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

These models are built using a training set of compounds with known activities. Various molecular descriptors, which quantify different aspects of the molecular structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to identify the descriptors that are most correlated with the observed biological activity. excli.de

Once a robust and validated QSAR model is developed, it can be used to predict the biological activity of newly designed, virtual compounds. This allows for the in silico screening of large libraries of potential analogs, prioritizing the most promising candidates for synthesis and experimental testing. This approach significantly reduces the time and resources required for lead optimization.

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design strategies are instrumental in the rational development of this compound analogs.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. Pharmacophore modeling is a common ligand-based technique where the essential three-dimensional arrangement of chemical features required for biological activity is identified. This pharmacophore model can then be used as a template to search for new molecules with similar features.

Structure-based drug design is utilized when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. Molecular docking is a primary tool in this approach, where virtual models of potential ligands are computationally placed into the binding site of the target. nih.gov The binding poses and interaction energies are then calculated to predict the affinity of the ligand for the target. This information provides valuable insights into the key interactions driving binding and can guide the design of new analogs with improved complementarity to the active site. Molecular dynamics simulations can further be used to study the stability of the ligand-protein complex over time.

By integrating these computational design strategies with traditional synthetic and biological evaluation, the process of discovering and optimizing novel this compound-based therapeutic agents can be made more efficient and successful.

Pre Clinical Biological Activity and Molecular Mechanism Elucidation of 1,7 Dimethylindolin 2 One Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

Acetylcholine (B1216132) Esterase (AChE) Inhibition and Implications for Neurological Disorders

Derivatives of 1,7-dimethylindolin-2-one have been investigated for their potential as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a key therapeutic strategy for managing neurological disorders such as Alzheimer's disease, where diminished levels of acetylcholine contribute to cognitive decline. nih.govresearchgate.net By blocking AChE, these compounds can increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.gov

The core structure of indolin-2-one is recognized as a valuable scaffold in the design of AChE inhibitors. Research into various aminoalkanol derivatives of 1,7-dimethyl-8,9-diphenyl-4-azatricyclo (5.2.1.02.6) dec-8-ene-3,5,10-trione has demonstrated their efficacy as competitive inhibitors of AChE. nih.gov In one study, the inhibitory potency was found to be influenced by the nature of the substituents, with derivatives containing isopropylamine (B41738) and/or methyl groups showing the most potent inhibition. nih.gov

The mechanism of inhibition often involves the binding of these derivatives to the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This interaction is significant because the PAS is also implicated in the aggregation of amyloid-β peptides, a hallmark of Alzheimer's disease. nih.gov By targeting the PAS, these compounds may not only improve cognitive function by preserving acetylcholine levels but also act as disease-modifying agents by hindering the formation of amyloid plaques. nih.gov

Interactive Table: In Vitro AChE Inhibition by 1,7-diMethyl Aminoalkanol Derivatives nih.gov

| Compound | Substituent | IC50 (mM) | Inhibition Type |

| I | Dimethylamine | 0.037 ± 0.001 | Competitive |

| II | Ethyl | 0.039 ± 0.001 | Competitive |

| III | Isopropylamine | 0.033 ± 0.001 | Competitive |

| IV | Methyl | 0.035 ± 0.001 | Competitive |

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a significant target for antimicrobial and anticancer therapies. mdpi.comnih.govvietnamjournal.ru Inhibition of DHFR disrupts the production of tetrahydrofolate, a cofactor necessary for the synthesis of DNA and RNA, ultimately leading to cell growth arrest and death. mdpi.comd-nb.info

Indolin-2-one derivatives have shown promise as DHFR inhibitors. For instance, the compound (Z)-3-((4-chlorophenyl)(hydroxy)methylene)-1,7-dimethylindolin-2-one has been studied for its antimicrobial activities, which are linked to its potential to inhibit DHFR. mdpi.com The indolin-2-one scaffold is considered a promising framework for developing new antibacterial agents that act through this mechanism. mdpi.com

Molecular docking studies have provided insights into how these derivatives may bind to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate. d-nb.info The effectiveness of these compounds as DHFR inhibitors is often evaluated by their minimum inhibitory concentration (MIC) against various microorganisms.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in the digestive system responsible for breaking down complex carbohydrates into glucose. mdpi.comscielo.br Inhibiting this enzyme can slow the absorption of glucose, which is a therapeutic approach for managing postprandial hyperglycemia in type 2 diabetes. mdpi.comnih.gov

While direct studies on this compound itself as an alpha-glucosidase inhibitor are limited, the broader class of indolinone derivatives has been explored for this activity. The structural features of these compounds can be modified to enhance their inhibitory potential against alpha-glucosidase. For example, the addition of hydroxyl or methoxy (B1213986) groups can increase the polarity of the molecule and improve its inhibitory effect.

The development of potent and selective alpha-glucosidase inhibitors from natural and synthetic sources is an active area of research, with the aim of finding new treatments for diabetes with fewer side effects than existing drugs. scielo.bracademicjournals.org

Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines

Inhibition of Cancer Cell Growth and Viability in Vitro

Derivatives of this compound have demonstrated significant anti-proliferative effects against a variety of human cancer cell lines in vitro. mdpi.comacs.org The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the basis for many compounds with potent anticancer activity. ua.es

Studies have shown that these compounds can inhibit the growth and reduce the viability of cancer cells in a dose-dependent manner. For example, certain 3-alkylidene-2-indolone derivatives have been evaluated for their cytotoxicity against liver cancer (HepG2) and normal liver (L-02) cell lines. mdpi.com While some derivatives showed no obvious cytotoxicity, others exerted moderate effects, indicating the potential for developing selective anticancer agents. mdpi.com

The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%. Lower IC50 values indicate greater potency. For instance, some indolinone derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines like MCF-7. nih.gov

Interactive Table: Cytotoxicity of (Z)-3-((4-substituted-phenyl)(hydroxy)methylene)-1,7-dimethylindolin-2-one Derivatives mdpi.com

| Compound | Cell Line | IC50 (µM) |

| 10h | HepG2 | 41.6 |

| 10h | L-02 | 53.5 |

| 10f | HepG2 | > 100 |

| 10g | HepG2 | > 100 |

| 10f | L-02 | > 100 |

| 10g | L-02 | > 100 |

Induction of Apoptosis via Caspase Pathway Activation

In addition to inhibiting cell proliferation, derivatives of this compound can induce apoptosis, or programmed cell death, in cancer cells. Apoptosis is a crucial process for eliminating damaged or unwanted cells and its dysregulation is a hallmark of cancer. mdpi.com

The induction of apoptosis by these compounds often proceeds through the activation of the caspase cascade, a family of proteases that execute the dismantling of the cell. researchgate.netnih.gov There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway, both of which converge on the activation of executioner caspases like caspase-3 and caspase-7. mdpi.comnih.gov

Research has indicated that indolinone derivatives can trigger apoptosis by activating key initiator caspases such as caspase-8 and caspase-9. nih.gov For example, studies on other small molecules have shown that activation of caspase-8 can initiate a cascade that is essential for apoptosis. nih.gov The activation of these caspases leads to a series of molecular events, including DNA fragmentation and the formation of apoptotic bodies, ultimately resulting in cell death. mdpi.com The ability of this compound derivatives to induce apoptosis through the caspase pathway highlights their potential as effective anticancer agents.

EWS-FLI1 Interaction Disruption in Sarcoma Models

The fusion protein EWS-FLI1, a result of a characteristic chromosomal translocation, is a key driver in the development of Ewing's sarcoma. nih.govnih.gov This oncoprotein acts as an aberrant transcription factor, making it a prime target for therapeutic intervention. nih.gov Derivatives of this compound have been investigated for their potential to disrupt the activity of EWS-FLI1.

EWS-FLI1 is largely a disordered protein, which has made traditional structure-based drug design challenging. nih.govacs.org However, its interaction with other proteins, such as RNA helicase A (RHA), is crucial for its oncogenic function. nih.gov Small molecules that can block this interaction have shown promise in preclinical studies. nih.govoncotarget.com

Research into indolin-2-one derivatives has led to the development of compounds that inhibit the function of EWS-FLI1. nih.gov For instance, the compound YK-4-279, an analog of the initial lead compound NSC635437, has demonstrated the ability to bind to EWS-FLI1 and disrupt its interaction with RHA. nih.govnih.gov This disruption leads to the induction of apoptosis in Ewing's sarcoma cells and a reduction in tumor growth in animal models. nih.govoncotarget.com

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of these indolin-2-one derivatives. acs.orgnih.gov These studies have explored the impact of various substituents on the indoline (B122111) ring and other parts of the molecule. acs.org For example, it was found that electron-donating groups at the para-position of the phenyl ring enhanced the inhibitory activity against EWS-FLI1. acs.org One of the most potent inhibitors identified, compound 9u (with a dimethylamino substitution), exhibited a GI50 of 0.26 ± 0.1 μM in TC32 Ewing's sarcoma cells. acs.org

The functional inhibition of EWS-FLI1 by these compounds has been confirmed through various assays, including luciferase reporter assays that measure the transcriptional activity of EWS-FLI1. acs.orgnih.gov A strong correlation has been observed between the inhibition of EWS-FLI1 transcriptional activity and the inhibition of cell growth in Ewing's sarcoma cell lines, providing further evidence for the on-target effect of these compounds. acs.org

Table 1: Biological Activities of selected this compound Derivatives in Sarcoma Models

| Compound | Modification | Cell Line | GI50 (μM) | Reference |

|---|---|---|---|---|

| 6f | 4,7-dimethyl substitution | TC32 | >10 | acs.org |

| 9t | methylamine substitution on phenyl ring | TC32 | 0.34 | acs.org |

| 9u | dimethylamine substitution on phenyl ring | TC32 | 0.26 | acs.org |

| YK-4-279 | - | ES cells | 0.5-2.0 | nih.gov |

Antimicrobial Efficacy and Mechanistic Investigations

Antibacterial Activity Against Resistant Strains

The rise of antibiotic-resistant bacterial strains poses a significant threat to public health. mdpi.com Indolin-2-one derivatives have emerged as a promising class of compounds with potential antibacterial activity, including against resistant strains. mdpi.comnih.gov

Studies have shown that certain 3-alkylidene-2-indolone derivatives exhibit significant antimicrobial activity. mdpi.com For example, some synthesized derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. mdpi.com In one study, a series of 3-benzylidene-indolin-2-one derivatives showed notable activity against Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com

Specifically, a derivative of this compound, namely (Z)-3-((4-chlorophenyl)(hydroxy)methylene)-1,7-dimethylindolin-2-one, has been synthesized and characterized. mdpi.comnih.gov While the specific antibacterial activity of this particular compound against resistant strains is a subject of ongoing research, the broader class of indolin-2-one derivatives has shown promise. For instance, some hybrids of indolin-2-one and nitroimidazole have displayed potent activity against several bacterial strains, including drug-resistant ones, with MIC values ranging from 0.0625 to 4 μg/mL. mdpi.com

The mechanism of antibacterial action for some indolin-2-one derivatives is thought to involve the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR). mdpi.com DHFR is a crucial enzyme in the synthesis of DNA, and its inhibition can effectively halt bacterial growth. mdpi.com

Antifungal Potential

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. researchgate.netingentaconnect.combenthamdirect.com Fungal infections, particularly those caused by resistant strains, are a growing concern in clinical settings.

A series of fused 3-[{(1-aminomethyl)-5,7-dimethyl-2-oxoindolin-3-ylidene}amino]-2-phenylquinazolin-4(3H)-ones have been synthesized and evaluated for their antifungal activity against human pathogenic fungi. researchgate.netingentaconnect.combenthamdirect.com These studies have identified compounds with significant antifungal effects. For example, some compounds in this series showed pronounced activity against Aspergillus niger and Candida albicans, with MIC values of 2.6 μg/mL and 5.2 μg/mL, respectively. researchgate.net

The structural features of these molecules, including the presence of the 5,7-dimethylindolin-2-one (B1604500) core, are believed to contribute to their antifungal efficacy. researchgate.netingentaconnect.combenthamdirect.com The exploration of different substituents on this core structure allows for the fine-tuning of the antifungal activity.

Molecular Target Identification and Ligand-Receptor Binding Studies